molecular formula C11H14Cl2O4 B14529080 Acetic acid--1-chloro-3-(2-chlorophenoxy)propan-2-ol (1/1) CAS No. 62379-74-2

Acetic acid--1-chloro-3-(2-chlorophenoxy)propan-2-ol (1/1)

Cat. No.: B14529080
CAS No.: 62379-74-2
M. Wt: 281.13 g/mol
InChI Key: SCGAJKHTESAGLA-UHFFFAOYSA-N
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Description

Acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol (1/1) is a chemical compound that combines the properties of acetic acid and a chlorinated phenoxypropanol. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol typically involves the chlorination of acetic acid followed by the reaction with 1-chloro-3-(2-chlorophenoxy)propan-2-ol. The chlorination process can be catalyzed by acetic anhydride, and the reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where acetic acid is chlorinated in the presence of catalysts to produce the desired chlorinated acetic acid derivative. This intermediate is then reacted with 1-chloro-3-(2-chlorophenoxy)propan-2-ol under controlled conditions to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The chlorinated groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated phenoxypropanol moiety can interact with specific proteins, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–1-chloro-3-(2-chlorophenoxy)propan-2-ol is unique due to its combination of acetic acid and chlorinated phenoxypropanol, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

62379-74-2

Molecular Formula

C11H14Cl2O4

Molecular Weight

281.13 g/mol

IUPAC Name

acetic acid;1-chloro-3-(2-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C9H10Cl2O2.C2H4O2/c10-5-7(12)6-13-9-4-2-1-3-8(9)11;1-2(3)4/h1-4,7,12H,5-6H2;1H3,(H,3,4)

InChI Key

SCGAJKHTESAGLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)OCC(CCl)O)Cl

Origin of Product

United States

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